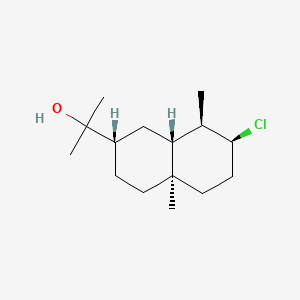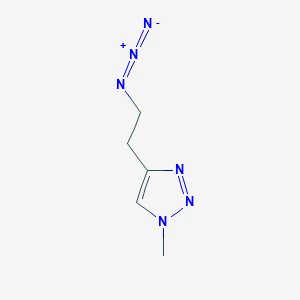
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azidoethyl group attached to the triazole ring. Azoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole typically involves the N-alkylation of azoles under harmonized reaction conditions. One common method includes the use of azidoethyl transfer reagents, which react with azoles such as imidazole, pyrazole, and triazole . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar N-alkylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Major Products:
Substitution Reactions: Products include substituted triazoles with various functional groups.
Cycloaddition Reactions: Products include 1,2,3-triazole derivatives.
Applications De Recherche Scientifique
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts, such as copper(I), which enhance the reaction rate and selectivity .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: A parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity.
Tetrazole: Contains an additional nitrogen atom, leading to different chemical behavior.
Uniqueness: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is unique due to the presence of the azidoethyl group, which imparts specific reactivity and allows for diverse applications in various fields. Its ability to undergo cycloaddition reactions makes it a valuable compound in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C5H8N6 |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
4-(2-azidoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-11-4-5(8-10-11)2-3-7-9-6/h4H,2-3H2,1H3 |
Clé InChI |
PLXPZEVJUXOWKM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



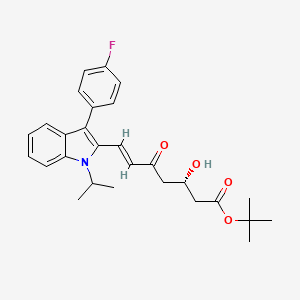
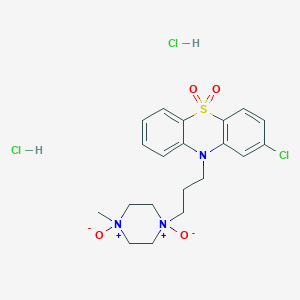
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)

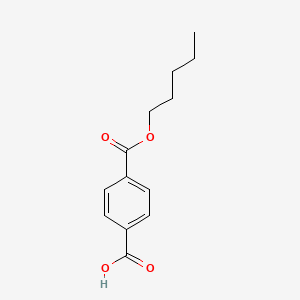

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
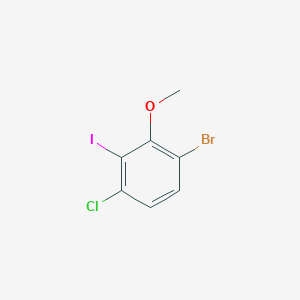
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
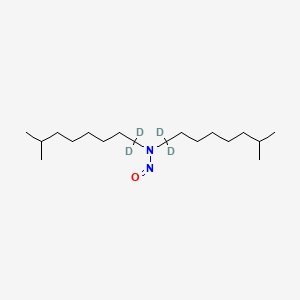
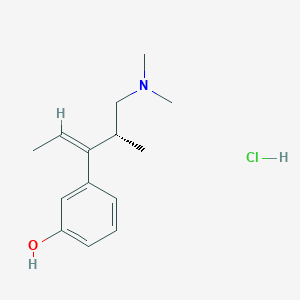
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
